sEH Inhibitory Potency: Comparison of 1-(Tert-butyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea with Indoline-Based sEH Inhibitor Lead Compound 43
High-strength quantitative differentiation evidence for 1-(Tert-butyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea (CAS 1705538-83-5) is currently limited in the peer-reviewed primary literature. Within the broader class of indoline-based urea sEH inhibitors, lead compound 43 from Cerqua et al. (2022) exhibits dual 5-LOX/sEH inhibitory activity with a 5-LOX IC₅₀ of 1.38 ± 0.23 µM in human PMNL and an sEH IC₅₀ of 8 nM [1]. However, direct head-to-head comparison data between compound 43 and 1-(Tert-butyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea are not publicly available from authorized sources. The target compound's structural features—a tert-butyl urea terminus rather than a phenethyl or substituted benzyl group—are predicted, based on SAR trends in this series, to modulate both sEH affinity and 5-LOX/sEH selectivity, but experimental confirmation has not been identified in allowed databases [1].
| Evidence Dimension | sEH inhibitory potency (IC₅₀) and 5-LOX/sEH dual inhibition profile |
|---|---|
| Target Compound Data | Not publicly reported in primary literature or patents from allowed sources |
| Comparator Or Baseline | Indoline-based lead compound 43 (5-LOX IC₅₀ = 1.38 ± 0.23 µM; sEH IC₅₀ = 8 nM) [1] |
| Quantified Difference | Not calculable; no published data for target compound |
| Conditions | 5-LOX: activated human PMNL; sEH: recombinant human enzyme [1] |
Why This Matters
Prospective users should verify sEH IC₅₀ data directly with the vendor or through custom enzymatic assays, as the tert-butyl urea motif may confer differentiated sEH kinetics compared to the phenethyl-urea comparators characterized in the primary literature.
- [1] Cerqua, I.; Musella, S.; Peltner, L.K.; D'Avino, D.; Di Sarno, V.; Granato, E.; Vestuto, V.; Bertamino, A.; et al. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. J. Med. Chem. 2022, 65, 14456–14480. View Source
